molecular formula C27H30O5 B8065766 D-arabino-Hexose, 2-deoxy-3,4,6-tris-O-(phenylmethyl)-

D-arabino-Hexose, 2-deoxy-3,4,6-tris-O-(phenylmethyl)-

Cat. No.: B8065766
M. Wt: 434.5 g/mol
InChI Key: RUKISBROENRDFT-ZONZVBGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-arabino-Hexose, 2-deoxy-3,4,6-tris-O-(phenylmethyl)-: is a compound used primarily in the field of glycobiology. It is a derivative of D-arabino-hexose, where the hydroxyl groups at positions 3, 4, and 6 are replaced with phenylmethyl groups, and the hydroxyl group at position 2 is removed. This compound is often utilized as a biochemical reagent in the study of carbohydrate structures, synthesis, and biological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-arabino-Hexose, 2-deoxy-3,4,6-tris-O-(phenylmethyl)- typically involves the protection of hydroxyl groups followed by selective deoxygenation. The process begins with the protection of the hydroxyl groups using benzyl groups. This is followed by the deoxygenation of the hydroxyl group at position 2. The reaction conditions often involve the use of strong bases and reducing agents .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. This involves optimizing the reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: D-arabino-Hexose, 2-deoxy-3,4,6-tris-O-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of D-arabino-Hexose, 2-deoxy-3,4,6-tris-O-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The phenylmethyl groups enhance its binding affinity to these targets, thereby modulating their activity. The pathways involved include the inhibition of glycosidases, which play a crucial role in the breakdown of complex carbohydrates .

Comparison with Similar Compounds

  • 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose
  • D-arabino-Hexonic acid, 3-deoxy-2,5,6-tris-O-(trimethylsilyl)-, γ-lactone
  • 3-Deoxy-lyxo-hexonic acid, 1,4-lactone, TMS
  • 3-Deoxy-xylo-hexonic acid, 1,4-lactone, TMS
  • 3-Deoxy-ribo-hexonic acid lactone, TMS

Uniqueness: D-arabino-Hexose, 2-deoxy-3,4,6-tris-O-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of phenylmethyl groups at positions 3, 4, and 6, along with the absence of the hydroxyl group at position 2, differentiates it from other similar compounds and enhances its utility in various research applications .

Properties

IUPAC Name

(3R,4R,5R)-5-hydroxy-3,4,6-tris(phenylmethoxy)hexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O5/c28-17-16-26(31-19-23-12-6-2-7-13-23)27(32-20-24-14-8-3-9-15-24)25(29)21-30-18-22-10-4-1-5-11-22/h1-15,17,25-27,29H,16,18-21H2/t25-,26-,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKISBROENRDFT-ZONZVBGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C(CC=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]([C@H]([C@@H](CC=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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